Isovaleraldehyde

Vue d'ensemble

Description

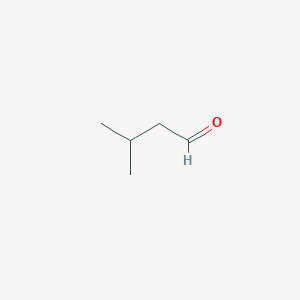

Isovaleraldehyde (3-Methylbutanal; CAS No. 590-86-3) is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is a colorless to pale yellow liquid with a pungent, fruity odor, commonly used as a flavoring agent in food additives, a chemical intermediate in pharmaceuticals, and in agricultural chemicals . Its structure features a methyl group branching at the third carbon of the butanal chain, contributing to distinct physical and chemical properties compared to linear aldehydes. This compound has a density of 1.027 g/mL and is reactive toward nucleophiles and oxidizing agents, typical of aldehydes .

Mécanisme D'action

Target of Action

Isovaleraldehyde, also known as 3-methylbutanal , primarily targets the brain-derived neurotrophic factor (BDNF) and the cAMP-response-element-binding protein (CREB) . BDNF plays a significant role in memory formation and neuronal cell survival .

Mode of Action

This compound interacts with its targets by upregulating BDNF mRNA expression and promoting CREB phosphorylation . This interaction is facilitated through a cAMP-dependent protein kinase (PKA)-dependent mechanism .

Biochemical Pathways

This compound affects the PKA–CREB axis, leading to the upregulation of BDNF . This upregulation of BDNF can have downstream effects on memory formation and neuronal cell survival .

Pharmacokinetics

It is known that this compound is a volatile compound , suggesting that it may be rapidly absorbed and distributed in the body. It is also soluble in alcohol and ether, but only slightly soluble in water , which could impact its bioavailability.

Result of Action

The upregulation of BDNF by this compound can lead to improved memory formation and increased neuronal cell survival . In addition, this compound has been associated with a reduced risk of metabolic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could be easily evaporated or degraded in certain environments. Furthermore, its solubility in alcohol and ether could affect its stability and efficacy in different biological systems.

Analyse Biochimique

Biochemical Properties

Isovaleraldehyde undergoes metabolic processing in the body through various pathways . One primary route of metabolism for aldehydes like this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts them into their corresponding carboxylic acids . For this compound, this oxidation process results in the formation of isovaleric acid, a metabolite that can be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .

Cellular Effects

This compound has been found to have effects on various cellular processes. For instance, it has been shown to upregulate brain-derived neurotrophic factor (BDNF) expression, which plays a significant role in memory formation and neuronal cell survival . This compound also promoted CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can promote CREB phosphorylation through a cAMP-dependent protein kinase (PKA)-dependent mechanism . This suggests that this compound could influence gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the photocatalytic degradation of this compound, it was observed that the removal capacity of this compound increased with time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been observed that both moderate and high concentrations of this compound were associated with the risk of metabolic syndrome in adults . This suggests that different dosages of this compound could have varying effects, potentially including toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. As mentioned earlier, one primary route of metabolism for this compound is oxidation by the enzyme aldehyde dehydrogenase (ALDH), which converts it into isovaleric acid . This metabolite can then be further broken down through the fatty acid oxidation pathway or enter the Krebs cycle for energy production .

Activité Biologique

Isovaleraldehyde, a five-carbon aldehyde with the chemical formula , is known for its distinctive odor and is utilized in various industrial applications, including flavoring and fragrance. This article delves into the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic applications.

This compound is a colorless liquid with a weak suffocating odor. It is slightly soluble in water and has a boiling point of approximately 102 °C. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Acute and Chronic Toxicity

This compound exhibits low acute toxicity through oral, dermal, or inhalation exposure. Studies indicate that it is an irritant to the eyes and skin, particularly under occlusive conditions. The compound is not classified as a potent sensitizer based on available data from structurally similar aldehydes such as n-butyraldehyde and n-valeraldehyde .

- NOAEL (No Observed Adverse Effect Level) :

Genotoxicity

The genotoxic potential of this compound has been assessed through various in vitro studies. Notably, results from the Ames test indicate negative outcomes for mutagenicity across different strains of Salmonella typhimurium, suggesting that this compound does not significantly induce mutations in bacterial DNA . Additionally, studies involving human lymphocytes showed equivocal results regarding sister chromatid exchange (SCE) rates .

Antimicrobial Properties

This compound has demonstrated antibacterial activity against several pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 2 μg/mL . This property suggests potential applications in food preservation and as an antimicrobial agent in healthcare settings.

Effects on Gene Expression

In studies examining the effects of aldehydes on human lung epithelial cells, exposure to this compound resulted in alterations in gene expression related to oxidative stress and apoptosis. These findings highlight the compound's role in potentially mediating cellular responses to environmental toxins .

Study on Aldehyde Exposure

A comprehensive study investigated the effects of various aldehydes, including this compound, on gene expression in human lung cells exposed to cigarette smoke components. The study found that while formaldehyde had the most significant effect on gene expression changes linked to DNA damage, this compound also contributed to oxidative stress responses albeit to a lesser extent .

Clinical Relevance

Research into the effects of this compound on gastrointestinal health has indicated that it may influence digestive enzyme activity and gut microbiota composition. This suggests potential therapeutic avenues for managing gastrointestinal disorders through dietary sources or supplements containing this compound .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

Isovaleraldehyde serves as a critical reagent in the synthesis of various active pharmaceutical ingredients (APIs). It is used in the production of:

- Butizide : An antidiabetic medication.

- Pesticides : As a precursor in the synthesis of several agrochemicals.

Additionally, it has been investigated for its neuroprotective effects. Studies have shown that this compound can enhance brain-derived neurotrophic factor (BDNF) expression, which is crucial for neuronal health and cognitive functions. This property suggests potential therapeutic applications in neurodegenerative diseases such as dementia .

Food Industry Applications

In the food sector, this compound is utilized primarily as a flavoring agent due to its malty aroma. It is found in various products, including:

- Dairy Products : Cheese and butter.

- Beverages : Beer and coffee.

- Confectionery : Chocolate and candies.

This compound enhances the sensory qualities of these foods, contributing to their overall flavor profiles. Its presence is often linked to the fermentation processes in beer production, where it arises from the metabolism of amino acids like leucine .

Cosmetic Applications

The cosmetic industry employs this compound for its fragrance properties. It is commonly found in:

- Perfumes : As a component that adds fruity notes.

- Personal Care Products : Such as shower gels and soaps.

Its pleasant scent makes it desirable for enhancing the olfactory appeal of cosmetic formulations .

Industrial Applications

This compound is also significant in industrial applications:

- Pesticides : It acts as an intermediate in the synthesis of various agricultural chemicals.

- Solvents : Used in chemical manufacturing processes due to its solvent properties.

Analytical Applications

In analytical chemistry, this compound serves as an internal standard for quantifying carbonyl compounds in complex mixtures, such as wine and olive oil. Techniques like solid-phase microextraction (SPME) coupled with gas chromatography are employed to analyze its concentration alongside other volatile compounds .

Case Study 1: Neuroprotective Effects

A study highlighted that this compound improved BDNF mRNA expression in neuronal cell lines without inducing toxicity, suggesting its potential role in neuroprotection and cognitive enhancement .

Case Study 2: Flavor Enhancement

Research on the application of this compound in food products demonstrated its effectiveness in enhancing flavors, particularly in cheese and beer. The compound's malty flavor profile was noted to significantly improve consumer acceptance of these products .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying isovaleraldehyde in environmental or biological matrices?

- Methodological Answer : this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization. For example, derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms stable hydrazones, improving detection sensitivity . Validation should include calibration curves, limits of detection (LOD), and recovery rates in representative matrices (e.g., air, water, or tissue samples) .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

- Methodological Answer : this compound is volatile and prone to oxidation. Store samples at -20°C in airtight, amber vials with antioxidants (e.g., butylated hydroxytoluene). Purity should be verified via NMR or FTIR before use. For long-term studies, conduct stability tests under simulated experimental conditions .

Q. What synthetic routes are recommended for producing high-purity this compound in laboratory settings?

- Methodological Answer : this compound can be synthesized via oxidation of isoamyl alcohol using pyridinium chlorochromate (PCC) or through hydroformylation of isobutene. Purification involves fractional distillation under inert atmosphere, with purity confirmed by GC-MS and refractive index measurements. Cite established protocols to ensure reproducibility .

Q. What are the key toxicity parameters of this compound, and how are they assessed in vitro?

- Methodological Answer : Assess cytotoxicity using cell viability assays (e.g., MTT or LDH release in human bronchial epithelial cells). Include positive controls (e.g., formaldehyde) and dose-response curves. For mechanistic insights, pair with oxidative stress markers (e.g., glutathione depletion) .

Advanced Research Questions

Q. How can computational models predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to simulate reaction pathways with hydroxyl radicals or ozone. Validate predictions with experimental kinetic data from smog chamber studies. Compare results with analogous aldehydes (e.g., pentanal) to identify structure-activity relationships .

Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound with atmospheric oxidants?

- Methodological Answer : Discrepancies may arise from differences in experimental setups (e.g., humidity, light intensity). Replicate studies using controlled environmental chambers with standardized protocols. Perform meta-analyses to quantify variability and identify confounding factors .

Q. How can isotopic labeling techniques trace the metabolic incorporation of this compound in biological systems?

- Methodological Answer : Use -labeled this compound in tracer studies with cell cultures or model organisms. Analyze metabolites via LC-MS/MS and isotope-ratio mass spectrometry (IRMS). Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways .

Q. What are the challenges in integrating multi-omics data to study this compound's role in cellular signaling pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use bioinformatics tools (e.g., pathway enrichment analysis) to identify perturbed networks. Address batch effects and normalization biases through rigorous statistical workflows .

Q. How do advanced spectroscopic techniques (e.g., time-resolved FTIR) elucidate the mechanistic details of this compound photolysis?

- Methodological Answer : Track transient intermediates (e.g., peroxy radicals) using ultrafast spectroscopy under controlled UV exposure. Compare kinetic profiles with theoretical models (e.g., Marcus theory) to validate reaction mechanisms .

Q. Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC values. Report confidence intervals and assess goodness-of-fit (e.g., R). For high-throughput data, apply false discovery rate (FDR) corrections .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis and analysis?

- Methodological Answer : Follow the "Experimental" section guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry). Include detailed reagent sources, instrument parameters, and raw data in supplementary materials. Use electronic lab notebooks for version control .

Comparaison Avec Des Composés Similaires

Isovaleraldehyde vs. Valeraldehyde (Pentanal)

Structural Differences :

- This compound : Branched structure (3-methylbutanal).

- Valeraldehyde : Linear structure (pentanal).

Physical Properties :

| Property | This compound | Valeraldehyde |

|---|---|---|

| Molecular Formula | C₅H₁₀O | C₅H₁₀O |

| Boiling Point (°C) | 92–94 | 103–105 |

| Density (g/mL) | 1.027 | 0.809 |

| Solubility in Water | Slightly soluble | Slightly soluble |

Reactivity :

- Both undergo oxidation to carboxylic acids and nucleophilic addition. However, the branched structure of this compound may sterically hinder某些 reactions compared to valeraldehyde’s linear chain, leading to slower reaction kinetics in sterically sensitive processes .

This compound vs. 4-Methyl-2-pentanone

Structural Differences :

- This compound : Aldehyde functional group (-CHO).

- 4-Methyl-2-pentanone: Ketone functional group (C=O).

Physical Properties :

| Property | This compound | 4-Methyl-2-pentanone |

|---|---|---|

| Molecular Formula | C₅H₁₀O | C₆H₁₂O |

| Boiling Point (°C) | 92–94 | 144–146 |

| Solubility in Water | Slightly soluble | Low |

Reactivity :

- Aldehydes (e.g., this compound) are more reactive than ketones due to the electron-withdrawing effect of the adjacent alkyl groups in ketones. This compound undergoes oxidation and polymerization more readily .

Data Table: Key Properties of this compound and Comparators

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₁₀O | 92–94 | 1.027 | Flavoring, Agrochemicals |

| Valeraldehyde | C₅H₁₀O | 103–105 | 0.809 | Resins, Synthetic Intermediates |

| 4-Methyl-2-pentanone | C₆H₁₂O | 144–146 | 0.807 | Industrial Solvent |

Research Findings

- Reactivity Studies : this compound’s branched structure reduces its reactivity in sterically hindered reactions compared to valeraldehyde, as demonstrated in oxidation studies using surrogate analytes .

- Toxicity : Both this compound and valeraldehyde are irritants, but this compound’s higher volatility increases inhalation risks in industrial settings .

- Synthetic Pathways: this compound is synthesized via hydroformylation of isobutylene, whereas 4-methyl-2-pentanone is produced through ketonization of carboxylic acids .

Propriétés

IUPAC Name |

3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021619 | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |

| Record name | Isovaleraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

590-86-3, 26140-47-6 | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69931RWI96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | ISOVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLBUTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUTANAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.